

# Application Note: Differential Measurement of Angiotensin II and III in Plasma

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## Compound of Interest

Compound Name: Angiotensin 1/2 + A (2 - 8)

CAS No.: 51833-76-2

Cat. No.: B1139629

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## Abstract & Introduction

The Renin-Angiotensin System (RAS) is a master regulator of cardiovascular hemodynamics. [1] While Angiotensin II (Ang II) is the well-characterized primary effector, Angiotensin III (Ang III, [des-Asp1]-Ang II) has emerged as a critical, distinct bioactive peptide, particularly in the central nervous system and renal cortical control of sodium excretion.

The Analytical Challenge: Quantifying these peptides is notoriously difficult for two reasons:

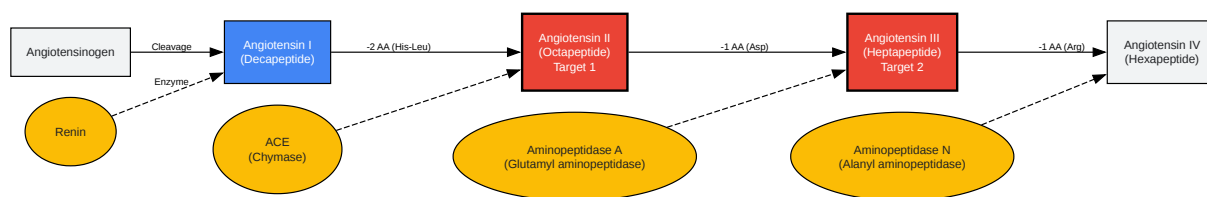
- **Structural Similarity:** Ang III (RVYIHPF) differs from Ang II (DRVYIHPF) by only a single N-terminal aspartic acid. Most commercial ELISAs utilizing C-terminal antibodies exhibit ~100% cross-reactivity, rendering them useless for distinguishing the two.
- **Ex Vivo Instability:** In plasma, Ang II is rapidly converted to Ang III by Aminopeptidase A (APA), and Ang III is degraded to Ang IV by Aminopeptidase N (APN). The half-life of these peptides is less than 30 seconds in untreated plasma.

This guide details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, which is the only definitive method for separate quantitation. It prioritizes the Pre-

Analytical Phase, where 90% of RAS data errors originate.

## The Biological Context (RAS Pathway)

To measure these analytes, one must understand the enzymatic cascade that destroys them during sample collection.



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Figure 1: The RAS Enzymatic Cascade. Note that Aminopeptidase A (APA) is the specific enzyme responsible for converting Ang II to Ang III. Effective measurement requires inhibiting APA immediately upon blood draw.[2]

## Pre-Analytical Protocol: Sample Stabilization

CRITICAL WARNING: Standard EDTA tubes are insufficient. EDTA inhibits metalloproteases (like ACE) but is less effective against specific aminopeptidases that degrade Ang III.

## The "RAS-Fingerprint" Inhibitor Cocktail

You must prepare a specific inhibitor cocktail. Do not rely on generic "Protease Inhibitor Cocktails" unless they explicitly contain Bestatin and Pepstatin.

Reagents Required:

- EDTA: Inhibits metalloproteases (ACE, NEP).
- 1,10-Phenanthroline: Potent metalloprotease inhibitor (reinforces EDTA).

- Pepstatin A: Inhibits Renin (prevents ex vivo generation of Ang I).
- Bestatin: Specifically inhibits Aminopeptidases (prevents Ang II  
III and Ang III  
IV conversion).
- AEBSF: Serine protease inhibitor.

#### Protocol Steps:

- Cocktail Preparation: Prepare a 100X stock solution in ethanol/water vehicle containing:
  - 25 mM Phenanthroline
  - 12.5 mM EDTA
  - 0.5 mM Pepstatin A
  - 0.5 mM Bestatin
  - (Store at -20°C).
- Blood Draw:
  - Pre-chill collection tubes (vacutainers) on wet ice.
  - Add the inhibitor cocktail to the empty tube (20 µL per 1 mL of intended blood volume).
  - Draw blood directly into the tube.
  - IMMEDIATELY invert 5 times to mix.
- Separation:
  - Centrifuge at 2,000 x g for 10 minutes at 4°C.
  - Transfer plasma to cryovials immediately.

- Flash freeze in liquid nitrogen or dry ice/ethanol bath.
- Store at -80°C. Samples are stable for 3 months.

## Methodology: LC-MS/MS Quantitation[2][3][4]

This protocol utilizes Solid Phase Extraction (SPE) followed by Reverse-Phase Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer.[3]

### A. Sample Preparation (SPE)

Rationale: Plasma proteins cause ion suppression. SPE concentrates the peptides and removes salts.

- Thawing: Thaw plasma on ice.
- Internal Standard (IS) Addition: Add 20 µL of stable isotope-labeled standards ( , -labeled Ang II and Ang III) to 500 µL plasma.
  - Note: Using separate IS for Ang II and III is vital due to different ionization efficiencies.
- Acidification: Add Formic Acid (FA) to final concentration of 1% to disrupt protein binding.
- SPE Cartridge: Use a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).
  - Condition: 1 mL Methanol.
  - Equilibrate: 1 mL Water + 1% FA.
  - Load: Acidified plasma sample.[4]
  - Wash 1: 1 mL Water + 1% FA (removes salts).
  - Wash 2: 1 mL Methanol (removes hydrophobic interferences).
  - Elute: 500 µL Methanol + 5% Ammonium Hydroxide.

- Evaporation: Dry eluate under nitrogen at 37°C.
- Reconstitution: Dissolve in 50 µL of 10% Acetonitrile/0.1% FA.

## B. LC-MS/MS Parameters[2][3][4]

Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).

Gradient:

- Mobile Phase A: Water + 0.1% Formic Acid.[3]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
- Flow Rate: 0.3 mL/min.

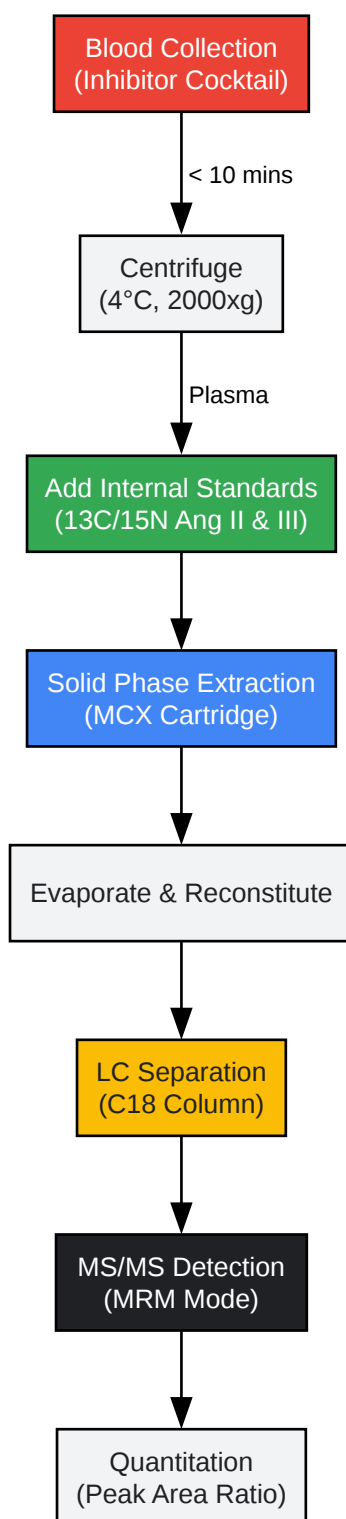
Time (min)	% B	Event
0.0	5	Load
1.0	5	Desalt
6.0	40	Separation
6.1	95	Wash
8.0	95	Wash
8.1	5	Re-equilibrate

Mass Spectrometry Transitions (MRM): Angiotensin peptides are multiply charged in ESI(+). The triply charged state

is typically the most abundant and selective precursor.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type
Angiotensin II	349.6	486.3 (y4)	Quantifier
349.6	617.4 (y5)	Qualifier	
Angiotensin III	311.2	363.2 (y3)	Quantifier
311.2	500.3 (y4)	Qualifier	

## Experimental Workflow Diagram



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Figure 2: End-to-End Analytical Workflow. The green node (Internal Standards) is the self-validating step that corrects for extraction loss and matrix effects.

## Alternative Method: Immunoassay (ELISA)

Why we generally do NOT recommend it for simultaneous measurement.

Most commercial ELISA kits are "Sandwich" or "Competitive" assays.

- **The Flaw:** Antibodies are typically raised against the C-terminus of Ang II (-Pro-Phe). Since Ang III shares this exact C-terminus, cross-reactivity is often 100%.
- **The Result:** An ELISA result labeled "Angiotensin II" is actually measuring "Ang II + Ang III + Ang IV."
- **When to use:** Only use ELISA if you have an antibody validated to be <1% cross-reactive with Ang III (extremely rare) or if you perform an HPLC separation before the ELISA fraction collection.

## Data Analysis & Troubleshooting

### Calculating Results

Quantitation utilizes the Internal Standard Method:

### Common Failure Modes

Symptom	Probable Cause	Solution
High Ang III / Low Ang II	Pre-analytical degradation (APA activity).	Check inhibitor cocktail; ensure blood was chilled immediately.
High Ang I	Renin activity ex vivo.	Ensure Pepstatin A was included in the cocktail.
Signal Suppression	Matrix effects (phospholipids).	Improve SPE wash steps; switch to MCX (mixed-mode) if using C18 only.
Peak Tailing	Column interaction.	Angiotensins are "sticky." Ensure system passivation and use high-quality columns.

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